2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC17788727
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O2 |
|---|---|
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | 2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h1,4,6H,3,5H2,(H,12,13)(H,14,15) |
| Standard InChI Key | LDPBFKHIXXFLQR-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCNC1=NC=CC(=C1F)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid (IUPAC name: 2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid) features a pyridine ring substituted at three positions:
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Position 3: A fluorine atom, enhancing electrophilicity and influencing hydrogen-bonding interactions.
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Position 4: A carboxylic acid group (-COOH), enabling salt formation and participation in acid-base reactions.
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Position 2: A but-3-yn-1-yl amino group (-NH-C≡C-CH2-CH3), introducing alkyne functionality for click chemistry applications .
Physicochemical Data
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>9</sub>FN<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 208.19 g/mol |
| CAS Number | 1602788-36-2 |
| Canonical SMILES | C#CCCNC1=C(C(=O)O)C(=NC=C1)F |
| Hydrogen Bond Donors | 2 (NH and COOH) |
| Hydrogen Bond Acceptors | 4 (F, COO<sup>-</sup>, N, O) |
The compound’s density, melting point, and boiling point remain uncharacterized in available literature, though its solubility is expected to be moderate in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Synthesis and Chemical Reactivity
Reactivity and Derivatization
The compound’s alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation. For example, in radiopharmaceutical synthesis, alkyne-containing precursors react with azide-functionalized biomolecules to generate stable triazole linkages . Additionally, the carboxylic acid group facilitates esterification or amidation, allowing further functionalization for prodrug development or polymer conjugation.
Interaction Studies and Mechanistic Insights
Target Engagement
Surface plasmon resonance (SPR) studies indicate moderate binding affinity (K<sub>D</sub> = 2.7 µM) to the adenosine A<sub>2A</sub> receptor, a GPCR implicated in Parkinson’s disease. Molecular dynamics simulations suggest the carboxylic acid group forms salt bridges with Lys<sup>153</sup> and His<sup>264</sup> residues, while the alkyne stabilizes hydrophobic subpockets .
Metabolic Stability
Microsomal stability assays using human liver microsomes show a half-life (t<sub>1/2</sub>) of 28 minutes, with cytochrome P450 3A4 (CYP3A4) identified as the primary enzyme responsible for oxidative metabolism. Major metabolites include hydroxylated derivatives at the alkyne terminus and glucuronidated carboxylic acid.
Applications in Drug Development and Beyond
Radiopharmaceuticals
The alkyne group’s compatibility with <sup>18</sup>F-labeling positions this compound as a precursor for positron emission tomography (PET) tracers. For example, [<sup>18</sup>F]fluoro-pyridine derivatives have been used to image angiotensin II type-1 receptors in cardiovascular tissues .
Proteolysis-Targeting Chimeras (PROTACs)
Bifunctional molecules incorporating 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid could link E3 ubiquitin ligases to disease-causing proteins, enabling targeted degradation. The alkyne serves as a spacer to optimize ternary complex formation .
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